5-(Furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features both furan and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and oxazole rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the oxazole ring. For example, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
5-(Furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both furan and oxazole rings, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUTVNVGQZVDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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